Imipramine-2,4,6,8-d4 Hydrochloride
Overview
Description
Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated version of Imipramine Hydrochloride . Imipramine Hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also known to increase the activity of a chemical called serotonin in the brain .
Molecular Structure Analysis
The molecular formula of this compound is C19H21ClD4N2 . The average mass is 320.893 Da . More detailed structural information may be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis
This compound is a crystalline solid with a melting point of 174-175°C . It is slightly soluble in chloroform and methanol . It should be stored at -20°C .Scientific Research Applications
Imipramine Hydrochloride's Role in Psychiatric Research
Imipramine hydrochloride has been instrumental in psychiatric research, particularly in understanding the responsiveness of subjects to the drug. Studies have explored its activation of psychotic processes in schizophrenic patients without significantly altering the mental status of normals and neurotics. This has provided a tool for manipulating psychotic processes and revealing differences between diagnostic subgroups, contributing to a deeper understanding of psychotic processes (Gershon et al., 1962).
Application in Analytical Techniques
A novel application of Imipramine-2,4,6,8-d4 Hydrochloride in scientific research is evident in its use for estimating the fraction of imipramine converted to desipramine. This was demonstrated through a stable isotope coadministration technique, providing a more precise understanding of the drug's metabolic pathways (Sasaki et al., 1990).
Spectroscopic and Theoretical Studies
Imipramine hydrochloride has been the subject of detailed spectroscopic and theoretical studies. These studies have investigated its molecular structure, molecular electrostatic potential, natural bond orbital analysis, and its linear and non-linear optical properties. This research provides critical insights into the drug’s chemical properties and behavior (Sagdinc et al., 2018).
Imipramine Hydrochloride in Biochemical Research
The interaction of Imipramine hydrochloride with gemini surfactants has been studied to understand the biochemical behavior of this amphiphilic drug. These interactions, evaluated through conductimetric measurements, provide insights into the drug’s interaction with cell membranes and potential applications in drug delivery systems (Rub et al., 2014).
Understanding Drug Metabolism
Significant research has been conducted on the metabolic pathways of imipramine, including studies on its demethylation process. These studies are critical in understanding the pharmacokinetics of imipramine, which is crucial for optimizing its therapeutic efficacy (Michaelis & Stille, 1968).
Safety and Hazards
Mechanism of Action
Target of Action
Imipramine-2,4,6,8-d4 Hydrochloride primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .
Mode of Action
this compound interacts with its targets by binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter. This binding reduces the reuptake of norepinephrine and serotonin by neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine and serotonin in the synaptic cleft potentiates adrenergic synapses . This potentiation affects various biochemical pathways, leading to changes in mood and arousal . This compound also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This enhancement results in a positive effect on mood in depressed individuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs that increase serotonin can increase the risk of a very serious condition called serotonin syndrome/toxicity . Therefore, it is crucial to consider the patient’s overall medication regimen and health status when administering this compound .
Biochemical Analysis
Biochemical Properties
Imipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it binds to the serotonin and norepinephrine transporters, preventing these neurotransmitters from being taken back up into the neurons that released them. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the serotonin and norepinephrine transporters, inhibiting their function . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation
Properties
IUPAC Name |
N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-PTAOTMHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662037 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61361-33-9 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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